molecular formula C14H25NO3 B12083220 (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12083220
M. Wt: 255.35 g/mol
InChI Key: FOWBNUPUXXSBRA-UHFFFAOYSA-N
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Description

(1r,4r)-4-(Methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at the 1-position and a substituted tertiary amine at the 4-position.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

4-[methyl(oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO3/c1-15(10-11-6-8-18-9-7-11)13-4-2-12(3-5-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

FOWBNUPUXXSBRA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled conditions.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a ring-closing metathesis reaction, which involves the use of a suitable catalyst to form the six-membered ring.

    Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the tetrahydropyran ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, where nucleophiles such as halides or alkoxides can replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide, ruthenium catalysts.

Major Products

    Oxidation Products: Ketones, aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, ethers.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

Antidepressant Activity

Research indicates that derivatives of cyclohexanecarboxylic acids exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in depression treatment .

Neurological Disorders

The incorporation of tetrahydropyran moieties has been linked to neuroprotective effects. Compounds with this structure have been studied for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds featuring cyclohexane and tetrahydropyran rings. These compounds can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antidepressant ActivityModulation of serotonin and norepinephrine pathways
Neurological DisordersPotential neuroprotective effects; ability to cross the blood-brain barrier
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines

Case Study 1: Antidepressant Activity

A study conducted on a series of cyclohexanecarboxylic acid derivatives revealed that specific modifications to the tetrahydropyran structure enhanced binding affinity to serotonin receptors. This led to significant antidepressant-like effects in animal models, suggesting potential for further development into therapeutic agents for mood disorders .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The tetrahydropyran component was crucial for enhancing cell survival rates under stress conditions, indicating a possible therapeutic role in neurodegenerative diseases .

Case Study 3: Inhibition of Inflammation

A recent investigation into the anti-inflammatory properties of related compounds showed that they significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages. These findings support the hypothesis that modifications to the cyclohexane framework can yield potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Observations :

  • Tetrahydropyran vs.
  • Substituent Effects : The methyl and tertiary amine groups in the target compound increase steric bulk and basicity relative to simpler analogs like tetrahydro-2H-pyran-4-carboxylic acid, which may influence solubility and receptor interactions .

Physicochemical Properties

  • Tetrahydro-2H-pyran-4-carboxylic acid (CAS 5337-03-1) serves as a benchmark: it has a melting point of 87–89°C and boiling point of 264.5°C, with moderate density (1.185 g/cm³) . The target compound’s additional methylamino substituent likely raises its molecular weight and alters polarity, though experimental data are lacking.

Pharmacological Potential

  • Anti-Ulcer Agents: Cyclohexanecarboxylic acid derivatives, such as cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, are investigated as anti-ulcer agents due to their structural mimicry of endogenous ligands . The target compound’s tertiary amine and tetrahydropyran groups may enhance membrane permeability or enzymatic stability.
  • Receptor Targeting: Substituents like the tetrahydro-2H-pyran-4-ylmethyl chain could modulate affinity for G-protein-coupled receptors (GPCRs) or ion channels, similar to related compounds in (e.g., (1r,4r)-4-((6-(cyclopropylamino)pyrimidin-4-yl)amino)cyclohexanol) .

Biological Activity

The compound (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid (CAS Number: 2365229-00-9) is a cyclohexanecarboxylic acid derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₅NO₃
  • Molecular Weight : 255.35 g/mol
  • Structure : The compound features a cyclohexane ring with a carboxylic acid group and a tetrahydropyran moiety, which may influence its biological interactions.

Pharmacological Insights

Research indicates that cyclohexanecarboxylic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Cyclohexanecarboxylic acids have shown significant antimicrobial properties, potentially through the modulation of ribosomal functions and disruption of membrane integrity .
  • Antidiabetic Effects : Some derivatives stimulate insulin secretion by mobilizing intracellular calcium and enhancing the NAD(P)H/NAD(P)+ ratio, which is crucial for glucose metabolism .
  • Anticancer Potential : Studies have suggested that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) .
  • Neuroprotective Effects : Certain cyclohexanecarboxylic acid derivatives have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in neuroprotection and synaptic plasticity .

The mechanisms underlying the biological activities of (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid can be summarized as follows:

  • Interaction with Receptors : The compound acts on various receptors, including metabotropic glutamate receptors, enhancing their activity through conformational changes .
  • Modulation of Enzymatic Pathways : It influences metabolic pathways by affecting enzyme activities involved in glucose metabolism and lipid synthesis, contributing to its antidiabetic effects .

Study on Antimicrobial Activity

A study evaluated the effectiveness of cyclohexanecarboxylic acids against various bacterial strains. Results demonstrated that these compounds inhibited bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes. The study specifically highlighted the role of structural features in enhancing antimicrobial potency.

Pharmacokinetic Analysis

In a pharmacokinetic study involving diastereomers of similar compounds, researchers found significant differences in absorption rates and plasma concentrations after oral administration. The findings suggest that stereochemistry plays a critical role in the biological efficacy and safety profile of these compounds .

Data Table: Biological Activities of Cyclohexanecarboxylic Acids

Biological ActivityMechanismReferences
AntimicrobialDisruption of membrane integrity ,
AntidiabeticStimulates insulin secretion
AnticancerInduces apoptosis via PKC inhibition ,
NeuroprotectiveModulates metabotropic glutamate receptors

Q & A

Q. What are the optimal synthetic routes for (1r,4r)-4-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)cyclohexanecarboxylic acid?

The synthesis typically involves:

  • Cyclohexane Functionalization : Starting with a trans-4-methylcyclohexanecarboxylic acid derivative (e.g., methyl ester), introduce the amino group via selective alkylation or reductive amination .
  • Tetrahydro-2H-pyran Integration : React the intermediate with tetrahydro-2H-pyran-4-ylmethyl halide under nucleophilic substitution conditions. Catalysts like triethylamine or DIPEA improve yield .
  • Ester Hydrolysis : Convert the methyl ester to the carboxylic acid using alkaline hydrolysis (e.g., LiOH/THF/H₂O) . Key purity checks include HPLC (>95%) and NMR to confirm stereochemistry .

Q. How can researchers confirm the stereochemical configuration of this compound?

Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to determine spatial arrangements. For example, coupling constants in 1H^1H-NMR (e.g., axial vs. equatorial protons on cyclohexane) and 13C^{13}C-NMR shifts for the tetrahydro-2H-pyran moiety provide stereochemical clues . Chiral chromatography (e.g., Chiralpak® columns) can resolve enantiomers .

Q. What solvent systems are suitable for solubility studies of this compound?

Preliminary solubility can be tested in:

  • Polar aprotic solvents (DMSO, DMF) for stock solutions.
  • Aqueous buffers (pH 7.4 PBS) for biological assays, noting potential aggregation at high concentrations. Use dynamic light scattering (DLS) to assess colloidal stability .

Advanced Research Questions

Q. How can researchers address challenges in enantioselective synthesis of this compound?

  • Chiral Catalysts : Employ asymmetric hydrogenation with Rh or Ru catalysts (e.g., Noyori-type) for cyclohexane ring functionalization .
  • Kinetic Resolution : Use lipases or chiral amines to separate diastereomers during esterification steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to optimize stereoselectivity .

Q. What strategies resolve contradictory data in pharmacological studies (e.g., variable GABA uptake inhibition)?

  • Assay Optimization : Standardize cell lines (e.g., HEK-293 vs. CHO) and incubation conditions (e.g., 37°C, 15-minute uptake periods) to minimize variability .
  • Calcium Dependence : Pre-incubate cells with Ca²⁺ chelators (e.g., EGTA) to assess ion dependency of target interactions .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with results .

Q. How can computational modeling predict the compound’s interaction with GABA transporters (e.g., hBGT1)?

  • Homology Modeling : Build hBGT1 structures using hSERT (PDB: 5I73) as a template. Validate with Ramachandran plots and MolProbity .
  • Docking Studies : Flexible docking (GOLD 5.2.2) identifies binding poses, focusing on hydrogen bonds between the carboxylic acid group and transporter residues (e.g., Tyr140) .
  • MD Simulations : Run 100-ns simulations in CHARMM to assess binding stability and water accessibility .

Q. What analytical methods differentiate this compound from structurally similar analogs (e.g., cyclohexanecarboxylic acid derivatives)?

  • HRMS : Exact mass (e.g., [M+H]⁺) distinguishes methyl vs. ethyl substituents.
  • IR Spectroscopy : Compare carbonyl stretches (carboxylic acid at ~1700 cm⁻¹ vs. ester at ~1740 cm⁻¹) .
  • Tandem MS/MS : Fragment patterns (e.g., loss of tetrahydro-2H-pyran moiety) confirm structural uniqueness .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) for 48 hours. Monitor degradation via UPLC-PDA .
  • Oxidative Stability : Test with H₂O₂ (3%) to identify vulnerable sites (e.g., tertiary amine) .

Q. What in vitro assays evaluate target engagement in neurological research?

  • [³H]GABA Uptake Inhibition : Use MDCK II cells expressing GABA transporters (GAT1/BGT1). IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
  • Electrophysiology : Patch-clamp assays on Xenopus oocytes expressing GABA receptors quantify ion current modulation .

Data Interpretation and Validation

Q. How to validate molecular docking predictions experimentally?

  • Site-Directed Mutagenesis : Mutate predicted binding residues (e.g., Tyr140Ala in hBGT1) and measure changes in IC₅₀ .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity (Kd) and thermodynamics .

Q. What statistical methods are recommended for dose-response analysis?

  • Four-Parameter Logistic Model : Fit concentration-response curves (CRCs) using Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}} .
  • Bootstrap Resampling : Estimate 95% confidence intervals for EC₅₀ values .

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